molecular formula C9H6N4S B066696 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole CAS No. 187653-47-0

2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole

Cat. No. B066696
M. Wt: 202.24 g/mol
InChI Key: OSNIAGVCSMXRIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole, also known as TBT, is a heterocyclic compound that has been extensively studied for its potential use in various scientific applications. TBT is a nitrogen-containing organic molecule that is composed of a benzothiazole ring and a triazole ring, making it a unique and versatile compound. In

Mechanism Of Action

The mechanism of action of 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole has also been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell signaling pathways.

Biochemical And Physiological Effects

2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole has also been shown to have neuroprotective properties, which may make it useful for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole in lab experiments is its versatility. 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole can be easily synthesized using a variety of methods, and it can be modified to produce derivatives with different properties. However, one of the limitations of using 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole in lab experiments is its potential toxicity. 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole. One area of research that is currently being explored is the use of 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole in combination with other drugs to enhance their efficacy. 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole may also be useful in the development of new drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole and its potential toxicity.

Synthesis Methods

The synthesis of 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole involves the reaction of 2-mercaptobenzothiazole with sodium azide and copper sulfate. The reaction takes place in a solvent such as water or ethanol, and the resulting product is purified using column chromatography. 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole can also be synthesized using other methods, such as the reaction of 2-mercaptobenzothiazole with triazole in the presence of a catalyst.

Scientific Research Applications

2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole has been extensively studied for its potential use in various scientific applications. One of the most promising applications of 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole is in the field of cancer research. 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.

properties

CAS RN

187653-47-0

Product Name

2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole

Molecular Formula

C9H6N4S

Molecular Weight

202.24 g/mol

IUPAC Name

2-(1,2,4-triazol-1-yl)-1,3-benzothiazole

InChI

InChI=1S/C9H6N4S/c1-2-4-8-7(3-1)12-9(14-8)13-6-10-5-11-13/h1-6H

InChI Key

OSNIAGVCSMXRIL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)N3C=NC=N3

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C=NC=N3

synonyms

Benzothiazole, 2-(1H-1,2,4-triazol-1-yl)- (9CI)

Origin of Product

United States

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